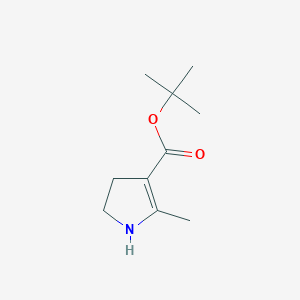

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

tert-butyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C10H17NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h11H,5-6H2,1-4H3 |

InChI Key |

QZYZAYDMWHLJJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Formation Approaches

The synthesis of 4,5-dihydro-1H-pyrrole derivatives typically involves cyclization strategies that build the heterocyclic ring with the desired substitution. Common synthetic routes include:

Knorr-type pyrrole synthesis : Condensation of α-amino ketones with α,β-unsaturated carbonyl compounds or equivalents, often leading to substituted pyrroles with ester functionalities.

Paul-Knorr synthesis : Condensation of amines with 1,4-dicarbonyl compounds, adapted for 3-hydroxypyrroles and related systems.

Cyclization of aminoesters : Using aminoesters and suitable electrophiles to form the pyrrole ring with ester substitution.

These methods allow the introduction of various substituents, including methyl groups at the 2-position and ester groups at the 3-position, which are key for the target compound.

Specific Preparation Methods of tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Esterification and Cyclization

One effective approach involves the preparation of 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives followed by esterification with tert-butanol to form the tert-butyl ester. This can be achieved through:

Starting from ethyl or methyl 2-methyl-4,5-dihydropyrrole-3-carboxylates , which are synthesized by cyclization of aminoesters with appropriate aldehydes or ketones.

Transformation of the ester group : The ethyl or methyl ester is converted to the tert-butyl ester via acid-catalyzed transesterification or by direct esterification of the acid form using tert-butanol under acidic conditions.

Use of Protecting Groups and Substituent Introduction

The nitrogen atom in the pyrrole ring is often protected or substituted to facilitate selective reactions. For example, N-alkylation or protection with Boc (tert-butoxycarbonyl) groups can be used to improve yields and selectivity.

The methyl group at the 2-position is introduced either through the use of methyl-substituted starting materials or by alkylation reactions post ring formation.

Reaction Conditions and Solvent Selection

Reactions are typically carried out under mild to moderate temperatures (20–80 °C) to optimize yield and purity.

Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are commonly used due to their ability to dissolve both organic and inorganic reagents effectively.

Acid binders or bases such as potassium tert-butoxide or amines (e.g., tributylamine, pyridines) are employed to facilitate cyclization and esterification steps.

Reaction Scheme and Data Table

Representative Synthetic Route

Notes on Yields and Purity

Yields vary depending on the purity of starting materials and reaction optimization.

Purification typically involves column chromatography or recrystallization.

Spectroscopic data (NMR, IR, MS) confirm the structure and substitution pattern.

Research Discoveries and Improvements

Use of Metal Cyanates and Imidazole Catalysts

Recent patents describe improved methods for preparing substituted pyrrole carboxylates using metal cyanates (e.g., potassium cyanate) in the presence of imidazole derivatives as catalysts to enhance yield and purity. These methods allow milder reaction conditions and better selectivity.

Alternative Solvent Systems

Mixtures of polar and non-polar solvents, such as toluene with acetonitrile or tetrahydrofuran, have been shown to improve solubility of intermediates and reaction rates, leading to higher yields and cleaner products.

Hydrolysis and Esterification Optimization

The choice of base and acid catalysts in hydrolysis and esterification steps has been refined to minimize side reactions and decomposition of sensitive pyrrole rings.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the presence of the tert-butyl ester group (characteristic singlet near 1.4 ppm for tert-butyl protons) and the methyl group at the 2-position.

Infrared Spectroscopy (IR) : Ester carbonyl stretching bands around 1700 cm^-1 and characteristic NH or C=N stretches confirm ring structure.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of this compound confirm molecular integrity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in anhydrous conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

Drug Development: Investigated for potential use in pharmaceuticals due to its unique structure.

Industry:

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate and related compounds from the evidence:

*Estimated based on molecular formula C₁₁H₁₉NO₂.

Detailed Research Findings

Structural and Electronic Effects

- In contrast, the ethyl ester in offers reduced steric hindrance, possibly increasing reactivity toward nucleophiles. Electron-withdrawing groups (e.g., tosyl in ) lower electron density on the pyrrole ring, favoring electrophilic substitution at specific positions. The methyl group in the target compound may slightly donate electrons, altering regioselectivity in reactions .

Spectroscopic Signatures

Biological Activity

tert-Butyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 2091269-82-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and summarizes relevant research findings and case studies.

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : 183.25 g/mol

- Density : Not available

- Boiling Point : Not available

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural characteristics, which allow it to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus.

Case Study Findings :

- A study evaluating the efficacy of various pyrrole derivatives found that certain modifications significantly enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

- The compound's ability to inhibit bacterial growth was compared to established antibiotics, indicating a potential role in developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also been assessed for antifungal activity. One study demonstrated that certain derivatives exhibited promising antifungal effects against common pathogens like Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the pyrrole ring enhances interaction with biological macromolecules.

- Substituents on the pyrrole ring can modulate activity and selectivity against different pathogens.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.